molecular formula C10H12N4 B2588579 (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine CAS No. 1053058-13-1

(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine

Cat. No.: B2588579
CAS No.: 1053058-13-1
M. Wt: 188.234
InChI Key: ZKVONDFAKBDNMM-QMMMGPOBSA-N
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Description

(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused with a triazolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . This method provides concise access to the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyrrolidine derivatives.

Scientific Research Applications

(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety can bind to active sites, modulating the activity of the target protein and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine is unique due to its specific triazolopyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8/h1-2,5,7-8,11H,3-4,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVONDFAKBDNMM-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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